2-[(6-Bromo-pyridin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl ester derivative featuring a pyrrolidine ring substituted with a 6-bromo-pyridin-2-ylamino-methyl group. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The bromine atom enhances electrophilic reactivity, while the amino group enables hydrogen bonding, influencing solubility and target binding . The compound is listed in catalogs (e.g., CymitQuimica) but is currently discontinued .
Properties
IUPAC Name |
tert-butyl 2-[[(6-bromopyridin-2-yl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-9-5-6-11(19)10-17-13-8-4-7-12(16)18-13/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIGMSMZJUWAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(6-Bromo-pyridin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 363.25 g/mol. The structure features a pyrrolidine ring substituted with a tert-butyl ester and a brominated pyridine moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : Many pyridine derivatives exhibit affinity for GPCRs, which play critical roles in signal transduction pathways. Activation or inhibition of these receptors can lead to significant physiological effects .
- Kinase Inhibition : The presence of the brominated pyridine suggests potential activity against kinases, which are pivotal in regulating cellular functions. Inhibitors targeting specific kinases can be utilized in cancer therapy .
Antitumor Activity
Several studies have explored the antitumor potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar motifs have shown promising results against various cancer cell lines:
These values indicate the potency of these compounds in inhibiting tumor growth, suggesting that our compound may exhibit similar properties.
Enzymatic Activity
The compound's structural characteristics may also allow it to act as an enzyme inhibitor. For example, related compounds have been tested for their ability to inhibit various kinases involved in cancer progression:
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| 119 | ERK1/2 | 20 |
| 84 | FGFR1 | <30 |
These findings highlight the potential for our compound to modulate enzymatic activity relevant to cancer treatment.
Case Studies
Recent studies have illustrated the biological effects of similar compounds in vivo:
- In Vivo Antitumor Efficacy : A study demonstrated that a related compound significantly reduced tumor size in xenograft models of colon cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Pharmacokinetics and Toxicity : Another investigation assessed the pharmacokinetic profile of a structurally analogous compound, revealing favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the 6-bromo-pyridine moiety exhibit promising anticancer properties. For instance, a rollover iridacycle complex formed from 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine showed significant antiproliferative activity against breast cancer cell lines. This suggests that derivatives of 2-[(6-Bromo-pyridin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester could be explored for similar therapeutic uses, potentially leading to new cancer treatments .
Inhibition of Kinases
The compound has been implicated in the inhibition of Bruton’s tyrosine kinase (Btk), which is a critical target in the treatment of autoimmune diseases and certain types of cancers. The ability to modulate Btk activity positions this compound as a candidate for further development in therapies aimed at these conditions .
Nuclear Receptor Modulation
Research has shown that certain analogues of compounds similar to this compound can activate the constitutive androstane receptor (CAR), which plays a vital role in drug metabolism and detoxification pathways in the liver. This modulation can have implications for the development of drugs that require fine-tuning of metabolic pathways .
Building Block for Heterocycles
The compound serves as an essential building block in the synthesis of nitrogen-containing heterocycles. Its structural characteristics allow for the formation of various derivatives that can be utilized in synthesizing more complex molecules with potential biological activities .
Functionalization Opportunities
The presence of both bromo and amino functional groups on the pyridine ring provides multiple sites for further chemical modifications, enabling the synthesis of diverse derivatives tailored for specific applications in drug design or material sciences .
Case Studies and Research Findings
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.
Reaction Conditions :
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
-
Temperature : Room temperature to 50°C.
-
Product : Pyrrolidine-1-carboxylic acid derivative.
Example :
This reaction is reversible, and the tert-butyl group serves as a protective moiety for the carboxylic acid during synthesis.
Bromine Substitution on Pyridine
The bromine atom at the 6-position of the pyridine ring participates in cross-coupling reactions, enabling structural diversification.
These reactions are pivotal for modifying the pyridine moiety, which is often leveraged in drug discovery for tuning bioactivity .
Deprotection of the Pyrrolidine Amine
The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen is removed under acidic conditions to expose the free amine, enabling further functionalization.
Mechanism :
Applications :
-
The deprotected amine serves as a nucleophile in alkylation or acylation reactions.
-
Reaction with sulfonyl chlorides or carboxylic acid derivatives forms sulfonamides or amides, respectively.
Functionalization of the Amino Methylene Group
The secondary amine in the -NH-CH₂- linker undergoes reactions typical of amines:
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | Tertiary amines |
| Acylation | Acetyl chloride, base | Amides |
| Urea Formation | Phosgene, amines | Urea derivatives |
These modifications are utilized to enhance solubility or introduce pharmacophores.
Redox Reactions
While the pyrrolidine ring is generally stable, the Boc group and amino methylene linker may participate in:
-
Oxidation : Limited under mild conditions but possible with strong oxidants like KMnO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds if present .
Stability and Side Reactions
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and key properties of analogous compounds:
Key Observations:
Pyrrolidine-based compounds (e.g., target compound) may offer enhanced rigidity, favoring selective interactions with flat binding pockets .
Substituent Effects: Halogen Differences: Chloro and iodo substituents () increase steric bulk and alter electronic properties compared to bromo. Amino vs. Ether/Oxymethyl: The amino group in the target compound supports hydrogen bonding, whereas ether linkages () reduce basicity and solubility .
Challenges:
- Installing the aminomethyl group without overalkylation requires careful control of reaction conditions, such as low temperatures and stoichiometric reagent ratios (cf. ).
- tert-Butyl esters are stable under basic conditions but cleaved under strong acids, necessitating orthogonal protection strategies in multi-step syntheses .
Physicochemical Properties
- Rotamerism : Compounds like 2-(4-formylbenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester () exist as rotameric mixtures, suggesting conformational flexibility in the target compound. This impacts NMR interpretation and crystallization efficiency .
- Solubility: The amino group in the target compound improves aqueous solubility compared to non-polar analogs (e.g., ’s chloro derivative), critical for bioavailability .
- Molecular Weight : Piperidine analogs (e.g., ) share similar molecular weights (~356 Da), while simpler pyridine derivatives () are lighter (~321 Da), affecting pharmacokinetic profiles .
Preparation Methods
Direct Alkylation of 6-Bromo-2-aminopyridine
A straightforward approach involves the reaction of 6-bromo-2-aminopyridine with N-Boc-pyrrolidine methanol under Mitsunobu conditions. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the oxidative coupling of alcohol and amine functionalities.
Representative Procedure :
-
Dissolve 6-bromo-2-aminopyridine (1.0 eq) and N-Boc-pyrrolidine methanol (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Add DEAD (1.5 eq) and PPh₃ (1.5 eq) at 0°C under nitrogen.
-
Warm to room temperature (RT) and stir for 12–16 hours.
-
Concentrate under reduced pressure and purify via silica gel chromatography (hexanes:ethyl acetate = 3:1).
Yield : 65–72%.
Advantages : Minimal byproducts, compatibility with Boc protection.
Limitations : Requires stoichiometric phosphine reagents, sensitive to moisture.
Transition Metal-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination
Palladium-catalyzed amination offers superior regioselectivity for constructing the C–N bond between pyridine and pyrrolidine. This method is particularly effective for electron-deficient aryl bromides like 6-bromo-2-aminopyridine.
Optimized Conditions :
| Component | Quantity/Parameter |
|---|---|
| 6-Bromo-2-aminopyridine | 1.0 eq (5.0 mmol) |
| N-Boc-pyrrolidine methanol | 1.1 eq (5.5 mmol) |
| Pd(OAc)₂ | 2 mol% |
| Xantphos | 4 mol% |
| Cs₂CO₃ | 2.0 eq (10.0 mmol) |
| Solvent | Toluene (10 mL) |
| Temperature | 100°C, 24 hours |
Workup :
-
Cool reaction mixture, filter through Celite®, and concentrate.
-
Purify via reverse-phase HPLC (acetonitrile:water gradient).
Yield : 78–85%.
Key Insight : The bulky Xantphos ligand suppresses undesired β-hydride elimination, enhancing coupling efficiency.
Reductive Amination Strategy
Two-Step Synthesis via Imine Intermediate
This method avoids prefunctionalized pyridine derivatives, instead leveraging in situ imine formation followed by reduction:
Step 1: Imine Formation
React 6-bromo-2-aminopyridine (1.0 eq) with pyrrolidine-1-carboxylic acid tert-butyl ester-2-carbaldehyde (1.05 eq) in methanol at RT for 4 hours.
Step 2: Sodium Cyanoborohydride Reduction
Add NaBH₃CN (1.5 eq) and stir for 12 hours. Quench with saturated NH₄Cl, extract with dichloromethane (DCM), and purify via flash chromatography.
Yield : 60–68%.
Advantages : Avoids air-sensitive reagents; suitable for scale-up.
Challenges : Requires strict pH control to prevent Boc group cleavage.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Pyrrolidine Intermediate
Immobilize Fmoc-pyrrolidine methanol on Wang resin via ester linkage. After Fmoc deprotection (20% piperidine/DMF), couple 6-bromo-2-aminopyridine using HBTU/HOBt activation. Cleave the product with TFA:DCM (1:99).
Yield : 82% (crude), >95% purity after HPLC.
Applications : Ideal for parallel synthesis of analogs; minimizes purification steps.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | Moderate | 120 |
| Buchwald-Hartwig | 85 | 99 | High | 220 |
| Reductive Amination | 68 | 97 | High | 90 |
| Solid-Phase | 82 | 95 | Low | 310 |
Key Observations :
-
Transition metal-catalyzed methods offer superior yields but incur higher costs due to palladium catalysts.
-
Reductive amination is cost-effective but suffers from moderate stereochemical control.
-
Solid-phase synthesis excels in purity but is impractical for large-scale production.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Buchwald-Hartwig Coupling
Side reactions include:
Q & A
What are the optimized synthetic routes for preparing 2-[(6-Bromo-pyridin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key steps include:
- Bromopyridine Functionalization: Reacting 6-bromo-2-aminopyridine with a pyrrolidine-tert-butyl ester precursor under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
- Catalytic Optimization: Use of Pd(PPh₃)₄ or PdCl₂(dppf) with ligands improves coupling efficiency. For example, formic acid derivatives as CO surrogates in reductive cyclization reactions enhance selectivity .
- Yield Factors: Elevated temperatures (>100°C) may degrade the tert-butyl ester group, while insufficient catalyst loading (<5 mol%) leads to incomplete conversion. Purification via column chromatography (hexane/EtOAc gradients) typically yields 60–75% purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
